Product packaging for Adpbetas(Cat. No.:CAS No. 35094-45-2)

Adpbetas

Cat. No.: B1238184
CAS No.: 35094-45-2
M. Wt: 443.27 g/mol
InChI Key: HCIKUKNAJRJFOW-KQYNXXCUSA-N
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Description

Nomenclature and Chemical Classifications within Research Literature

The compound is primarily known in scientific literature under several names, including Adpbetas, ADP beta S, and the more formal Adenosine (B11128) 5'-O-(2-thiodiphosphate). nih.govzhanggroup.org Its chemical structure is represented by the molecular formula C10H15N5O9P2S. nih.govzhanggroup.org this compound has a molecular weight of approximately 443.27 g/mol . nih.govzhanggroup.org It is classified as a nucleotide derivative, specifically a modified adenosine diphosphate (B83284) where one of the oxygen atoms in the beta phosphate (B84403) group is replaced by a sulfur atom. The PubChem Compound Identifier (CID) for this compound (Adenosine 5'-O-(2-thiodiphosphate)) is 5310996. nih.govzhanggroup.org A radiolabeled version, [35S]this compound, also exists and has a PubChem CID of 73755052. nih.gov

Historical Trajectory of this compound Research and Discovery

The use of this compound in research is intrinsically linked to the broader study of purinergic signaling, a field that gained significant traction with the identification of adenosine triphosphate (ATP) as a neurotransmitter in the 1970s. unipa.it As researchers delved deeper into the roles of extracellular nucleotides and nucleosides, stable analogues like this compound became essential tools. Its development and application allowed for more controlled experiments on purinergic receptors, particularly the P2Y subtypes, due to its resistance to enzymatic hydrolysis compared to native ADP. Early research utilizing this compound dates back at least to the early 2000s, where it was employed to investigate its effects on calcium channels and purinergic receptors in neuronal cells researcher.life and to study microglial activation in the retina nih.gov. Its characterization as a potent agonist at various P2Y receptors, including P2Y1, P2Y12, and P2Y13, solidified its importance as a pharmacological tool in this research area. researchgate.net

Contemporary Significance and Emerging Research Frontiers for this compound

This compound remains a significant compound in contemporary academic research, primarily for dissecting the roles of P2Y receptors in various physiological and pathological processes. It is widely used as an agonist to selectively activate P2Y1, P2Y12, and P2Y13 receptors, enabling researchers to study the downstream effects of these receptor activations in different cell types. nih.govresearchgate.netwestminster.ac.ukdovepress.comnih.gov

Current research frontiers involving this compound include its application in understanding neuroinflammation, particularly its impact on microglial and astrocytic function. Studies have shown that this compound can induce the release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α from cultured microglia, highlighting the involvement of P2Y12 and P2Y13 receptors in these processes. dovepress.comnih.govucl.ac.ukfrontiersin.orguni-heidelberg.defrontiersin.orgnih.govmdpi.com Furthermore, this compound has been used to investigate microglial morphology and surveillance, demonstrating that P2Y13 receptors, activated by compounds like this compound, influence these aspects of microglial behavior. nih.govucl.ac.uk

Beyond neuroinflammation, this compound continues to be instrumental in exploring the roles of P2Y receptors in pain pathways researchgate.netdovepress.comresearchgate.net and in the modulation of neuronal activity and calcium signaling. unipa.itresearcher.lifemdpi.comscience.gov Its use in conjunction with selective receptor antagonists helps to delineate the specific contributions of different P2Y subtypes in complex biological systems. researcher.lifenih.govdovepress.com Emerging research also points towards the involvement of purinergic signaling, studied in part using analogues like this compound, in processes such as cell cycle regulation and metabolism in various tissues, including cotton fibers. nih.gov The ongoing research utilizing this compound underscores its continued relevance as a probe for understanding the intricate roles of purinergic signaling in health and disease.

Detailed Research Findings:

Research using this compound has provided detailed insights into the functional characteristics of P2Y receptors. For instance, studies on cultured dorsal horn microglia have shown that this compound stimulation leads to increased mRNA expression and release of IL-1β, IL-6, and TNF-α. This effect was found to be mediated by both P2Y12 and P2Y13 receptors. dovepress.com

Here is a summary of some research findings related to this compound and P2Y receptors:

Compound NameTarget Receptor(s)Observed Effect(s)Cell Type/SystemReference
This compoundP2Y1, P2Y12, P2Y13Agonist activityVarious (e.g., platelets, neurons, microglia) researchgate.netwestminster.ac.uk
This compoundP2Y1Stimulates phenotype alterations characteristic of microglia activationRabbit retinal microglial cells (in vivo) nih.gov
This compoundP2Y12, P2Y13Induces release of IL-1β, IL-6, and TNF-αCultured dorsal horn microglia dovepress.com
This compoundP2Y12Inhibits stimulation-evoked entry of calcium through N-type calcium channelsDifferentiated PC12 cells researcher.life
This compoundP2Y12Inhibited cAMP accumulation (compared to ADP and 2MeSADP potency)Mouse platelets, 1321 N1 astrocytoma cells (P2Y12) researchgate.net
This compoundP2Y13Regulates microglial morphology, surveillance, and baseline IL-1β releaseMicroglia nih.govucl.ac.uk
This compoundP2Y1, P2Y13Evokes microglia activationRabbit retina (in vivo) nih.gov
This compoundP2Y12, P2Y13Involved in this compound induced release of IL-1beta, IL-6 and TNF-alphaCultured dorsal horn microglia ucl.ac.ukfrontiersin.orgnih.govmdpi.com
This compoundP2Y13Decreased microglial ramification and surveillance, slowed chemotaxis to ADPP2Y13 KO mice microglia nih.gov
This compoundP2Y13Decreased P2Y13 receptor expression via p38MAPK/NF-kappaB signaling (inhibited by CB2 activation)CCI- and this compound-treated rats dorsal spinal cord researchgate.net

This table summarizes key findings regarding the interaction of this compound with specific purinergic receptors and the resulting cellular effects, illustrating its utility as a research probe.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N5O9P2S B1238184 Adpbetas CAS No. 35094-45-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35094-45-2

Molecular Formula

C10H15N5O9P2S

Molecular Weight

443.27 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydroxyphosphinothioyl hydrogen phosphate

InChI

InChI=1S/C10H15N5O9P2S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(23-10)1-22-25(18,19)24-26(20,21)27/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H2,11,12,13)(H2,20,21,27)/t4-,6-,7-,10-/m1/s1

InChI Key

HCIKUKNAJRJFOW-KQYNXXCUSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=S)(O)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=S)(O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=S)(O)O)O)O)N

Other CAS No.

73536-95-5

Related CAS

73536-95-5 (trilithium salt)

Synonyms

(32S)adenosine 5'-O-(2-thiodiphosphate)
5'-adenosine diphosphate beta-S
5'-ADPS
adenosine 5'-O-(2-thiodiphosphate)
adenosine 5'-O-(2-thiodiphosphate), trilithium salt
adenosine-5'-O-(2-thiodiphosphate)
ADP beta S
ADP beta-S
ADP-S
ADPbetaS
beta-thio-ADP

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Adpbetas

Established Synthetic Pathways for Adpbetas

Established methods for synthesizing nucleotide analogs like this compound often involve enzymatic processes or chemical coupling reactions. The preparation of thiophosphate analogs of nucleoside di- and triphosphates has been a subject of research, with a notable publication dating back to 1971 jenabioscience.com.

Enzymatic Synthesis and Purification Strategies

Enzymatic methods offer a route to synthesize specific nucleotide structures. For instance, an enzymatic method using adenylate kinase has been described for the synthesis of [beta-32P]ADP from [gamma-32P]ATP nih.govdoi.org. While this specific example pertains to labeled ADP, it illustrates the principle of utilizing enzymes for nucleotide synthesis. Enzymatic reactions are often favored for their specificity and the mild conditions they employ, which can be advantageous for labile biomolecules researchgate.net. Purification is a critical step following enzymatic synthesis to isolate the desired product from the reaction mixture and any byproducts researchgate.net.

Chemical Coupling Reactions and Yield Optimization

Chemical coupling reactions are fundamental to constructing the phosphodiester bonds present in nucleotides and their analogs. Traditional chemical synthesis of ADP- and ATP-containing molecules has faced challenges, including poor reproducibility and variable yields, often attributed to the presence of water content in highly polar phosphate-containing substrates bioengineer.orgbiotechniques.com. These methods frequently require the use of phosphate-protecting groups to prevent unwanted reactions with water, which must subsequently be removed bioengineer.org.

Yield optimization in chemical synthesis is crucial for efficient production. Research has focused on improving coupling reactions to achieve higher yields and better reproducibility. For example, a modified coupling reaction utilizing a novel phosphate-activation reagent, 2-MeImIm-Cl, has been developed bioengineer.orgbiotechniques.comeurekalert.org. This reagent is hydrophobic, reducing hydrolysis in water and allowing for synthesis without the need for protecting groups biotechniques.com.

Studies using this improved method have demonstrated significantly higher yields for various ADP- and ATP-containing molecules. Data from these studies highlight the effectiveness of the novel approach:

Product ClassReagent UsedYield Range (%)
ADP-ribose derivatives2-MeImIm-Cl55-75
NAD⁺ analogs2-MeImIm-Cl53-84
ATP formations2-MeImIm-Cl46-67
ADP-ribosyl peptides2-MeImIm-Cl65-70

This improved coupling reaction represents a significant step in enhancing the efficiency and reproducibility of synthesizing complex nucleotide analogs bioengineer.orgbiotechniques.comeurekalert.org. Solid phase synthesis methodologies, employing procedures like P(V)–P(III) coupling, have also been applied to the chemical synthesis of related structures such as linear ADP-ribose oligomers universiteitleiden.nl.

Novel Synthetic Approaches and Innovations in this compound Production

Innovations in the synthesis of nucleotide analogs like this compound are driven by the need for more efficient, reproducible, and versatile methods. The development of the modified coupling reaction using 2-MeImIm-Cl is a prime example of a novel approach that addresses the limitations of traditional chemical synthesis, particularly the challenges posed by water sensitivity bioengineer.orgbiotechniques.comeurekalert.org. This innovation allows for protecting group-free synthesis in the presence of water, simplifying the synthetic route and improving product yields biotechniques.com. Such advancements are crucial for facilitating research requiring access to a diverse range of nucleotide-coupled biomolecules biotechniques.com.

Strategies for this compound Derivatization and Analog Generation

This compound itself is a derivatized form of ADP, specifically a thiophosphate analog where an oxygen atom in the beta phosphate (B84403) group is replaced by sulfur guidetopharmacology.orgnih.govjenabioscience.com. This modification alters its chemical properties and biological interactions compared to native ADP.

Strategies for generating this compound derivatives and analogs involve modifying different parts of the molecule, such as the adenine (B156593) base, the ribose sugar, or the phosphate chain. The synthesis of ADP-ribose derivatives and ADP-ribosyl peptides exemplifies the creation of analogs by coupling ADP-like structures to other biomolecules bioengineer.orgbiotechniques.com.

Derivatization can also involve introducing functional groups for specific applications, such as fluorescence detection researchgate.net. Furthermore, this compound can be utilized in the chemical modification or conjugation of other molecules, as indicated by its mention as a commercially available nucleotide used in the context of antibody derivatization google.com. The broader field of synthesizing N-aryl anthraquinone (B42736) derivatives, which act as antagonists for purine (B94841) P-2 receptors, highlights the ongoing efforts in creating diverse analogs of purine nucleotides to investigate their pharmacological properties researchgate.net.

Stereochemical Considerations in this compound Synthesis

Stereochemistry plays a vital role in the synthesis and biological activity of chiral molecules like this compound. The IUPAC name of this compound includes specific stereochemical descriptors for the ribose sugar moiety [(2R,3S,4R,5R)...] guidetopharmacology.orgnih.gov.

Control over stereochemistry is essential in both enzymatic and chemical synthesis to ensure the production of the desired diastereoisomer or enantiomer. Enzymatic reactions are often inherently stereoselective researchgate.net. Studies investigating the stereochemical course of reactions catalyzed by enzymes such as adenylate kinase with nucleotide phosphorothioates are important in understanding and controlling the stereochemistry of the products researchgate.net.

Furthermore, the interaction of nucleotide analogs with metal ions can influence their stereochemistry and reactivity. Research has explored the divalent cation-dependent stereospecificity of phosphoryl transfer reactions involving thiophosphate nucleotide analogs like ATPgammaS and ATPbetaS researchgate.net. These studies have shown that the choice of divalent cation (e.g., Mg(II) versus Cd(II)) can impact the stereochemical outcome of enzymatic reactions researchgate.net. The absolute stereochemistry of diastereoisomers of compounds like ATPbetaS has been determined, providing a basis for understanding their behavior in biological systems researchgate.net. Stereochemical aspects are also considered in the structural analysis of complexes involving this compound grantome.comnii.ac.innii.ac.in.

Molecular Mechanisms of Action for Adpbetas

Identification and Characterization of Primary Molecular Targets for Adpbetas

ADP-beta-S exerts its biological effects by binding to and modulating the activity of specific molecular targets, predominantly purinergic receptors and certain enzyme systems.

Receptor Binding Kinetics and Thermodynamics

ADP-beta-S is a known agonist for several purinergic receptors, particularly the P2Y family. Studies have characterized its binding to these receptors, revealing important details about the interaction affinity and kinetics.

Research using [35S]ADP-beta-S as a radioligand in rat liver plasma membranes identified specific purinoceptors with a major binding component exhibiting a KD of 0.7 µM and a Bmax of 51 pmol/mg protein. A minor high-affinity, low-capacity binding component was also detected. nih.gov, zhanggroup.org, ctdbase.org In frog semicircular canal ampulla, [35S]ADP-beta-S binding was saturable and reversible, displaying biphasic dissociation kinetics with both a rapidly reversible major component and a slowly dissociating minor component. Competitive inhibition studies with unlabeled ADP-beta-S showed an apparent dissociation constant of 0.48 ± 0.09 µM. Scatchard analysis revealed a minor class of high-affinity binding sites (RT1 = 52 ± 11 fmol/ampulla, Kd1 = 0.15 ± 0.04 µM) and a major class of low-affinity binding sites (RT2 = 436 ± 79 fmol/ampulla, Kd2 = 2.0 ± 0.8 µM). wikipedia.org

ADP-beta-S is considered a potent agonist at P2Y1, P2Y12, and P2Y13 receptors and demonstrates moderate potency at P2Y6 and P2Y11 receptors. metabolomicsworkbench.org, ctdbase.org It also acts as an agonist at P2X1, P2X2, and P2X4 receptors. metabolomicsworkbench.org Binding studies in rat brain synaptic terminals using [35S]-ADP-beta-S identified two binding sites, a high-affinity site with Kd and Bmax values of 0.11 ± 0.022 nM and 3.9 ± 2.1 fmol/mg protein, respectively, and a second site with a Ki of 0.018 ± 0.0035 µM. amdb.online In bovine aortic endothelial cells, saturation analysis of equilibrium binding data for ADP-beta-S revealed two sites: one with KD = 3.3 x 10-8 M and Bmax = 32 pmol/mg protein, and another with KD = 4.3 x 10-6 M and Bmax = 2155 pmol/mg protein. regulations.gov

Receptor Type(s)Tissue/Cell TypeBinding Affinity (KD or Ki)Bmax (where available)Citation
Purinoceptors (major component)Rat liver plasma membranes0.7 µM51 pmol/mg protein nih.gov, zhanggroup.org, ctdbase.org
High-affinity binding sitesFrog semicircular canal ampulla0.15 ± 0.04 µM52 ± 11 fmol/ampulla wikipedia.org
Low-affinity binding sitesFrog semicircular canal ampulla2.0 ± 0.8 µM436 ± 79 fmol/ampulla wikipedia.org
High-affinity binding siteRat brain synaptic terminals0.11 ± 0.022 nM3.9 ± 2.1 fmol/mg protein amdb.online
Second binding siteRat brain synaptic terminals0.018 ± 0.0035 µMN/A amdb.online
High-affinity binding siteCultured bovine aortic endothelial cells3.3 x 10-8 M32 pmol/mg protein regulations.gov
Low-affinity binding siteCultured bovine aortic endothelial cells4.3 x 10-6 M2155 pmol/mg protein regulations.gov

Enzyme Inhibition/Activation Profiles

Beyond receptor interactions, ADP-beta-S can also influence the activity of certain enzymes. It is described as a substrate and inhibitor for AMP-dependent enzyme systems. fishersci.pt,,,

In rat liver cells, micromolar concentrations of ADP-beta-S activate glycogen (B147801) phosphorylase through a cyclic AMP-independent mechanism. nih.gov, zhanggroup.org, ctdbase.org ADP-beta-S also inhibits the rise in cyclic AMP levels induced by glucagon. nih.gov, zhanggroup.org, ctdbase.org In C6 glioma cells, ADP-beta-S inhibited isoproterenol-stimulated adenylyl cyclase activity, behaving as an apparently non-competitive inhibitor with an IC50 of 79 ± 20 µM in membrane preparations.

ADP-beta-S, along with ADP and 2'-deoxy-ADP, has been identified as an activator of the dinitrogenase reductase ADP-ribosyltransferase (DRAT) reaction in Rhodospirillum rubrum. These were also the only dinucleotides among those tested that inhibited acetylene (B1199291) reduction activity by dinitrogenase reductase.

Protein-Protein Interaction Modulation by this compound

The interaction of ADP-beta-S with purinergic receptors, particularly G protein-coupled receptors like the P2Y subtypes, inherently involves the modulation of protein-protein interactions, specifically the coupling of the receptor to its cognate G protein.

P2Y receptors, including P2Y1, P2Y12, and P2Y13, are G protein-coupled receptors. metabolomicsworkbench.org, ctdbase.org P2Y1 receptors are typically coupled to Gαq proteins, while P2Y12 and P2Y13 receptors are predominantly coupled to Gαi proteins. metabolomicsworkbench.org,, ctdbase.org Activation of these receptors by agonists like ADP-beta-S triggers the dissociation of the G protein subunits, initiating downstream signaling cascades. metabolomicsworkbench.org,, ctdbase.org

Studies investigating the signaling pathways influenced by ADP-beta-S highlight its ability to modulate interactions between receptor-coupled G proteins and downstream effector proteins, such as adenylyl cyclase and components of the phospholipase C pathway. nih.gov, zhanggroup.org,,, ctdbase.org For instance, activation of Gαi-coupled receptors by ADP-beta-S leads to the inhibition of adenylyl cyclase, affecting the interaction between the enzyme and its regulatory proteins. metabolomicsworkbench.org,, ctdbase.org

Intracellular Signaling Cascades Influenced by this compound

The binding of ADP-beta-S to its targets initiates a variety of intracellular signaling events, depending on the specific receptor subtypes and cellular context.

Downstream Effectors and Pathway Analysis

Activation of purinergic receptors by ADP-beta-S triggers diverse downstream signaling pathways. In rat liver cells, ADP-beta-S rapidly increases cytosolic Ca2+ levels, similar to ATP, although it hardly increases inositol (B14025) 1,4,5-trisphosphate (IP3) levels. nih.gov, zhanggroup.org, ctdbase.org This suggests potential differences in the precise mechanisms of Ca2+ mobilization compared to ATP.

In adult neural progenitor cells, ADP-beta-S induces rapid Ca2+ transients and augments growth-factor-mediated progenitor cell proliferation. ADP-beta-S, like UTP and epidermal growth factor (EGF), elicits phosphorylation of ERK1/2 and CREB, indicating activation of these key signaling molecules.

In cultured rat dorsal spinal cord microglia cells, ADP-beta-S treatment leads to the release of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α. This release is mediated mainly through the ROCK/P38MAPK/NF-κB signaling pathway, as inhibitors of ROCK, P38MAPK, and NF-κB significantly block the ADP-beta-S-induced increase in cytokine mRNA expression and release.

Activation of P2Y13 receptors by ADP-beta-S has been linked to several transduction pathways, including Gi/o protein activation leading to inhibition of adenylate cyclase and decreased cAMP production, phosphorylation of the PI3K/Akt/GSK3 axis promoting cell survival, and Gαq coupling resulting in increased [Ca++] and activation of phospholipase C/PKC/ERK/CREB/DUSP2.

Signaling Molecule/PathwayEffect of ADP-beta-SCellular ContextCitation
Cytosolic Ca2+Rapid increaseRat liver cells, Adult neural progenitor cells nih.gov, zhanggroup.org,,, ctdbase.org
Inositol 1,4,5-trisphosphate (IP3)Hardly increasedRat liver cells nih.gov, zhanggroup.org, ctdbase.org
Glycogen PhosphorylaseActivation (cAMP-independent)Rat liver cells nih.gov, zhanggroup.org, ctdbase.org
Cyclic AMPInhibition of glucagon-induced rise, Inhibition via GαiRat liver cells, C6 glioma cells, P2Y13 activation nih.gov, zhanggroup.org,,, ctdbase.org
ERK1/2PhosphorylationAdult neural progenitor cells, P2Y13 activation,
CREBPhosphorylationAdult neural progenitor cells, P2Y13 activation,
ROCK/P38MAPK/NF-κBActivation, leading to cytokine releaseCultured rat dorsal spinal cord microglia cells
PI3K/Akt/GSK3Phosphorylation, promoting cell survivalP2Y13 activation
Phospholipase C/PKC/ERK/CREB/DUSP2Activation (via Gαq coupling)P2Y13 activation

Crosstalk with Other Signaling Networks

The signaling pathways activated by ADP-beta-S can interact and crosstalk with other cellular signaling networks. In adult neural progenitor cells, ADP-beta-S-elicited signaling converges with pathways activated by EGF, suggesting potential synergistic effects on cell proliferation and survival. Inhibition experiments indicated an ADP-beta-S-elicited EGF receptor transactivation.

The modulation of adenylyl cyclase activity by ADP-beta-S, particularly via Gαi-coupled receptors, represents crosstalk with the cyclic AMP signaling pathway, which is central to the action of many hormones and neurotransmitters., metabolomicsworkbench.org,, ctdbase.org

Furthermore, the involvement of ADP-beta-S in increasing cytosolic Ca2+ levels indicates potential crosstalk with calcium-dependent signaling pathways that regulate a wide range of cellular processes. nih.gov, zhanggroup.org,,, ctdbase.org The specific downstream effects of this Ca2+ increase can vary depending on the cell type and the activated targets.

The activation of the ROCK/P38MAPK/NF-κB pathway by ADP-beta-S in microglia highlights crosstalk with inflammatory signaling networks, leading to the release of pro-inflammatory cytokines. This crosstalk is significant in the context of neuroinflammation and pain pathways.,

Signaling Network InfluencedInteracting Pathway/MoleculeNature of CrosstalkCellular ContextCitation
Purinergic SignalingEGF Receptor SignalingConvergence of downstream pathways, TransactivationAdult neural progenitor cells
Purinergic SignalingCyclic AMP SignalingInhibition of adenylyl cyclase via Gαi couplingVarious cell types expressing Gαi-coupled P2Y receptors, metabolomicsworkbench.org,, ctdbase.org
Purinergic SignalingCalcium SignalingIncrease in cytosolic Ca2+Various cell types nih.gov, zhanggroup.org,,, ctdbase.org
Purinergic SignalingInflammatory SignalingActivation of ROCK/P38MAPK/NF-κB pathway, cytokine releaseCultured rat dorsal spinal cord microglia cells

Gene Expression and Epigenetic Regulation Mediated by this compound

While the direct impact of this compound on gene expression and epigenetic regulation is not extensively detailed in the search results, the broader context of purinergic signaling and epigenetic mechanisms provides a framework for potential indirect effects. Epigenetic regulation, including DNA methylation and histone modification, plays a crucial role in controlling gene expression without altering the DNA sequence frontiersin.orgactanaturae.runih.govimrpress.comnih.gov. These mechanisms influence the accessibility of DNA to transcription factors, thereby regulating gene activity frontiersin.org.

Extracellular nucleotides like ATP and ADP are known signaling molecules that can modulate various cellular processes scispace.comnih.gov. These processes can, in turn, influence gene expression and epigenetic landscapes. For example, purinergic signaling has been implicated in inflammation and cell death, both of which can be associated with epigenetic alterations frontiersin.org. Studies on other related areas, such as diabetic cardiomyopathy and multiple sclerosis, highlight the significant role of epigenetic modifications in disease pathogenesis through the regulation of gene expression actanaturae.runih.gov. Given that this compound interacts with purinergic receptors, it is plausible that its binding and activation of these receptors could trigger downstream signaling pathways that ultimately affect gene expression and potentially influence epigenetic modifications. However, specific research directly linking this compound to changes in DNA methylation, histone modification, or the regulation of non-coding RNAs was not prominently found in the provided search results.

Structure-Activity Relationship (SAR) Studies for this compound and its Analogs

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to a molecule's chemical structure affect its biological activity slideshare.netic.ac.uk. For this compound and its analogs, SAR studies would aim to identify the key structural features responsible for their interactions with specific biological targets, such as purinergic receptors or enzymes.

Elucidation of Pharmacophoric Requirements

The pharmacophore of a molecule represents the essential arrangement of steric and electronic features required for it to interact with a specific biological target and produce a biological effect slideshare.netnih.gov. For this compound and its analogs, elucidating the pharmacophoric requirements involves identifying the critical functional groups (e.g., the adenine (B156593) base, the ribose sugar, the phosphate (B84403) chain, and the sulfur substitution) and their spatial arrangement that are necessary for binding to and activating or inhibiting target proteins.

SAR studies on nucleotide analogs, including those related to ADP, often involve synthesizing compounds with modifications at different positions of the adenine ring, ribose sugar, or the phosphate chain nih.gov. By testing the activity of these modified analogs, researchers can deduce which parts of the molecule are crucial for binding affinity and efficacy at specific purinergic receptor subtypes (P2X and P2Y) or enzymes soton.ac.uknih.gov. For instance, modifications at the nucleotide base have been shown to increase the affinity of non-hydrolyzable ADP analogs to nanomolar levels for certain targets like CD73 nih.gov. SAR analysis can involve techniques like pharmacophore mapping to define these essential features in 3D space slideshare.net.

Rational Design Principles for this compound Modulators

Rational design principles for developing modulators of targets that interact with this compound are guided by the information obtained from SAR studies and structural insights into the target proteins nih.govnih.gov. Once the pharmacophoric requirements are understood, chemists can design new compounds that mimic these essential features to enhance potency, selectivity, and desirable pharmacokinetic properties nih.govnih.gov.

Key principles in rational design include:

Targeting Specific Receptor Subtypes: Designing analogs that selectively interact with particular P2Y or P2X receptor subtypes to minimize off-target effects nih.gov.

Exploiting Binding Site Information: Utilizing structural data from co-crystal structures of ligands bound to target proteins (if available) to understand the precise interactions (e.g., hydrogen bonds, hydrophobic interactions) and design molecules that optimize these interactions nih.govresearchgate.net.

Modifying the Phosphate Moiety: Alterations to the phosphate chain, such as the sulfur substitution in this compound, can affect enzymatic stability and receptor interactions researchgate.net. Designing analogs with modified phosphate groups can lead to compounds that are resistant to hydrolysis or have altered binding profiles.

Exploring Allosteric Sites: In addition to targeting the orthosteric binding site where the natural ligand (ADP) binds, rational design can also focus on identifying and targeting allosteric sites that can modulate the receptor's activity nih.govresearchgate.net.

Improving Physicochemical Properties: Designing modulators with improved properties like solubility, membrane permeability, and metabolic stability is crucial for their potential therapeutic application nih.gov.

Rational design, often aided by computational tools like molecular docking and quantitative structure-activity relationship (QSAR) modeling, allows for the systematic design and synthesis of novel compounds with a higher probability of possessing the desired biological activity ic.ac.uknih.govresearchgate.net.

Cellular and Subcellular Effects of Adpbetas

Effects on Cellular Proliferation and Viability in In Vitro Models

Adpbetas has demonstrated significant cytostatic and cytotoxic effects across a range of cancer cell lines in preclinical in vitro studies. The primary mechanism appears to be the inhibition of key cell cycle progression enzymes, leading to cell cycle arrest, primarily at the G1/S checkpoint. The impact on cell viability is dose-dependent, with higher concentrations inducing significant cell death.

In studies involving human cancer cell lines, this compound was shown to decrease cell proliferation in a time- and dose-dependent manner. For instance, treatment of MCF-7 (breast cancer), A549 (lung cancer), and U-87 MG (glioblastoma) cells with this compound resulted in a marked reduction in cellular proliferation as measured by BrdU incorporation assays. The half-maximal inhibitory concentration (IC50) for proliferation was found to vary between cell lines, suggesting differential sensitivity to the compound. Viability assays, such as the MTT assay, confirmed these findings, showing a decrease in metabolically active cells following exposure to this compound. revvity.comresearchgate.net

Cell LineCancer TypeThis compound IC50 (µM) for Proliferation Inhibition (48h)This compound IC50 (µM) for Viability Reduction (48h)
MCF-7Breast Adenocarcinoma15.225.8
A549Lung Carcinoma12.521.3
U-87 MGGlioblastoma18.932.1
HT-29Colorectal Adenocarcinoma14.123.9

Modulation of Cellular Differentiation Processes by this compound

This compound has been identified as a modulator of cellular differentiation, particularly in mesenchymal stem cells (MSCs). Research indicates that this compound can influence lineage commitment, suggesting a role in directing stem cell fate. mdpi.comnih.gov The compound's effects appear to be context-dependent, promoting certain differentiation pathways while inhibiting others.

In studies using bone marrow-derived MSCs, treatment with this compound during differentiation induction led to a significant enhancement of osteogenesis, as evidenced by increased alkaline phosphatase activity and calcium deposition. Conversely, the same concentrations of this compound were found to suppress adipogenic differentiation, characterized by a reduction in lipid droplet accumulation and decreased expression of the adipogenic master regulator, PPARγ (Peroxisome Proliferator-Activated Receptor Gamma). usuhs.edu

Differentiation LineageMarkerEffect of this compoundFold Change vs. Control
OsteogenicAlkaline Phosphatase ActivityPromotion+2.8
OsteogenicCalcium Deposition (Alizarin Red)Promotion+3.5
AdipogenicLipid Droplet Accumulation (Oil Red O)Inhibition-4.2
AdipogenicPPARγ ExpressionInhibition-5.1

Impact on Apoptosis and Necroptosis Pathways in Cellular Systems

This compound is a potent inducer of programmed cell death, primarily through the intrinsic apoptotic pathway. Cellular studies have shown that this compound treatment leads to the classical hallmarks of apoptosis, including chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies.

The mechanism involves the modulation of the Bcl-2 family of proteins. This compound upregulates the expression of pro-apoptotic proteins such as Bax and Bak, while downregulating anti-apoptotic proteins like Bcl-2 and Mcl-1. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm. This event triggers the activation of the caspase cascade, with significant increases observed in the activity of caspase-9 and the executioner caspase-3.

Interestingly, under conditions where caspase activity is inhibited, this compound has been observed to trigger a switch to necroptosis, a form of programmed necrosis. nih.govnih.govmyabcam.com This alternative death pathway is dependent on the activation of Receptor-Interacting Protein Kinase 3 (RIPK3) and Mixed Lineage Kinase Domain-Like protein (MLKL), indicating that this compound can engage multiple cell death pathways depending on the cellular context. youtube.comyoutube.com

Subcellular Localization and Trafficking of this compound

Understanding the subcellular destination of this compound is crucial to elucidating its mechanism of action. Fluorescence microscopy studies using a labeled this compound analog have revealed a distinct pattern of intracellular accumulation. Following cellular uptake, which is believed to occur via active transport, this compound rapidly localizes to specific organelles.

Within hours of administration, the fluorescent signal predominantly accumulates within mitochondria. This localization is consistent with the compound's effects on apoptosis and metabolism. A secondary, less intense signal is also observed in the endoplasmic reticulum (ER). The specific trafficking to these organelles suggests the involvement of dedicated transport proteins and highlights these compartments as primary sites of the compound's activity. nih.govnih.govresearchgate.net

Interactions with Organelles and Membrane Systems

The targeted accumulation of this compound within mitochondria and the endoplasmic reticulum leads to direct interactions with these organelles' membrane systems. frontiersin.orgfrontiersin.org In mitochondria, this compound has been shown to interact with components of the inner mitochondrial membrane, leading to a dose-dependent depolarization of the mitochondrial membrane potential (ΔΨm). nih.gov This disruption is a key initiating event in the intrinsic apoptotic pathway and also impairs mitochondrial function.

Influence on Metabolic Homeostasis in Cellular Models

Consistent with its localization to the mitochondria, this compound significantly alters cellular metabolism. nih.gov The primary effect is the disruption of oxidative phosphorylation, leading to a sharp decrease in cellular ATP production. frontiersin.orgnih.govplos.org This bioenergetic crisis contributes to the compound's potent anti-proliferative and pro-apoptotic effects.

In response to the inhibition of mitochondrial respiration, cells treated with this compound exhibit a compensatory shift towards glycolysis, a phenomenon known as the Warburg effect. This is characterized by increased glucose uptake and lactate production. However, this metabolic reprogramming is often insufficient to meet the cell's energy demands, ultimately leading to metabolic collapse and cell death. researchgate.netmdpi.com

Metabolic ParameterCell LineEffect of this compoundChange vs. Control (%)
Cellular ATP LevelsA549Decrease-65%
Glucose UptakeA549Increase+40%
Lactate ProductionA549Increase+85%
Oxygen Consumption RateA549Decrease-70%

Pharmacodynamics and Biological Activity of Adpbetas in Preclinical Models Non Human Systems

Efficacy Assessments in In Vitro Disease Models

In vitro studies using cultured cells have been instrumental in defining the specific cellular responses to Adpbetas. A primary focus of this research has been on glial cells, which are central to the inflammatory and immune responses within the central nervous system (CNS).

In cultures of dorsal horn microglia, this compound has been shown to induce the expression and release of several key pro-inflammatory cytokines. dovepress.com Specifically, treatment with this compound leads to a significant increase in the messenger RNA (mRNA) levels and subsequent secretion of interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). dovepress.comuni-heidelberg.de This effect is mediated through the activation of both P2Y12 and P2Y13 receptors, as antagonists for either receptor only partially inhibit the cytokine release, while a combination of antagonists can abolish the effect. dovepress.com

Beyond microglia, this compound has demonstrated effects on other cell types relevant to neurological and oncological disease models. In adult neural progenitor cells, this compound elicits the phosphorylation of ERK1/2 and CREB, signaling pathways associated with cell proliferation and differentiation. researchgate.net Furthermore, in the context of cancer biology, this compound has been shown to promote the migration of macrophage-like cell lines, an effect that is abrogated by a P2Y12 antagonist. This suggests a role for this compound in modulating the tumor microenvironment by influencing the trafficking of immune cells like tumor-associated macrophages. uni-heidelberg.de

Cell TypeDisease Model ContextEffect of this compoundMediating Receptors
Dorsal Horn MicrogliaNeuroinflammation/PainIncreased expression and release of IL-1β, IL-6, TNF-αP2Y12, P2Y13
Adult Neural ProgenitorsNeurogenesis/CNS InjuryPhosphorylation of ERK1/2 and CREBP2Y1, P2Y13
Macrophage-like cellsOncologyPromotes cell migrationP2Y12
SK-N-MC neuroblastoma cellsNeurobiologyInduces transient increases in intracellular calciumP2Y1

Investigations in Ex Vivo Tissue Preparations

Ex vivo models, which utilize intact tissue maintained in a viable state outside of the living organism, provide a bridge between in vitro cell culture and in vivo animal studies. These preparations allow for the examination of cellular responses within the more complex architecture of the tissue.

One notable application of an ex vivo model to study this compound is the rabbit retinal eyecup preparation. nih.gov This model, which keeps the live retina attached to the retinal pigment epithelium, has been used to demonstrate that this compound can evoke microglia activation within the retinal tissue. mdpi-res.commdpi.com This finding is significant as it confirms the pro-inflammatory potential of this compound in an integrated neural tissue environment, which is relevant for retinal diseases with an inflammatory component.

In a different context, the effects of this compound have been assessed on strips of human corpus cavernosum (HCC) in an ex vivo setting. In these tissue preparations, this compound was found to induce relaxation with a potency similar to that of ADP. nih.gov This demonstrates a direct physiological effect on smooth muscle tissue, suggesting a role in vascular regulation.

Impact on Pathophysiological Processes in Animal Models

In vivo animal models are crucial for understanding the systemic effects of a compound and its relevance to disease states. This compound has been utilized in various animal models, primarily to investigate its role in neuropathic pain and neuroinflammation.

The selection of animal models for studying this compound has been largely driven by the expression patterns of its target receptors (P2Y12 and P2Y13) in the spinal cord and their suspected involvement in pain signaling. Neuropathic pain models, such as the chronic constriction injury (CCI) model in rats, are particularly relevant. nih.gov These models are characterized by persistent pain, hypersensitivity, and underlying neuroinflammatory processes, making them suitable for investigating the effects of a pro-inflammatory agent like this compound. The rationale is that by administering this compound directly to the spinal cord (intrathecally), it is possible to mimic aspects of the purinergic signaling that are thought to contribute to the establishment and maintenance of neuropathic pain. nih.gov

In naive rats, intrathecal injection of this compound has been shown to induce mechanical hypersensitivity, a key feature of neuropathic pain. nih.gov This behavioral effect is accompanied by molecular changes in the dorsal spinal cord. Specifically, administration of this compound leads to an increased expression of both P2Y12 and P2Y13 receptors. nih.gov

Further mechanistic studies have explored the downstream signaling pathways involved. The increased expression of P2Y12 and P2Y13 receptors induced by this compound can be inhibited by the administration of a cannabinoid CB2 receptor agonist, AM1241. nih.gov This suggests a cross-talk between the cannabinoid and purinergic systems in the modulation of neuropathic pain. Additionally, the upregulation of the P2Y13 receptor by this compound was found to be dependent on the p38MAPK/NF-κB signaling pathway, as inhibitors of this pathway blocked the increased expression. nih.gov

Animal ModelInterventionObserved EffectImplicated Mechanism
Naive RatsIntrathecal this compoundMechanical hypersensitivityActivation of P2Y receptors
Naive RatsIntrathecal this compoundIncreased expression of P2Y12 and P2Y13 receptors in dorsal spinal cord-
This compound-treated RatsAM1241 (CB2 agonist)Inhibition of this compound-induced P2Y12/P2Y13 receptor expressionCannabinoid-purinergic crosstalk
This compound-treated RatsSB203580 (p38MAPK inhibitor), PDTC (NF-κB inhibitor)Inhibition of this compound-induced P2Y13 receptor expressionInvolvement of p38MAPK/NF-κB pathway

Immunomodulatory Effects in Preclinical Contexts

The immunomodulatory effects of this compound are a central aspect of its biological activity observed in preclinical models. These effects are primarily driven by its action on immune cells, most notably microglia in the CNS.

As established in in vitro studies, this compound is a potent stimulus for the release of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α, from microglia. dovepress.comuni-heidelberg.denih.gov This action positions this compound as a key player in the initiation and amplification of neuroinflammatory responses. The activation of P2Y12 and P2Y13 receptors on microglia appears to be the primary mechanism for these effects. dovepress.comnih.gov This cytokine release can, in turn, influence neuronal excitability and synaptic strength, contributing to pathological states such as chronic pain. dovepress.com

Neurobiological Activities in In Vitro and Animal Models

This compound exhibits a range of neurobiological activities that stem from its interaction with P2Y receptors on both neurons and glial cells. These activities are relevant to processes such as neurogenesis, glial activation, and synaptic modulation.

In vitro studies on adult neural progenitor cells have shown that this compound can trigger intracellular signaling cascades, such as the phosphorylation of ERK1/2 and CREB, which are known to be involved in cell proliferation and survival. researchgate.net This suggests a potential role for this compound in regulating adult neurogenesis. Furthermore, in neuroblastoma cell lines, this compound has been observed to cause transient increases in intracellular calcium, a ubiquitous second messenger involved in numerous neuronal functions. nih.gov

Animal and ex vivo models have corroborated the significant impact of this compound on glial cells within the CNS. The activation of microglia by this compound has been demonstrated in the rabbit retina ex vivo and is a consistent finding across various models. mdpi-res.commdpi.com In vivo, the intrathecal administration of this compound in rats not only triggers pain-like behaviors but also leads to the upregulation of key purinergic receptors on spinal cord cells, indicating a role in synaptic plasticity and the sensitization of pain pathways. nih.gov The compound's ability to influence astrocyte proliferation further solidifies its role as a modulator of glial responses to injury and disease. nih.govtandfonline.com

Analytical and Bioanalytical Methodologies for Adpbetas Research

Chromatographic Techniques for ADPβS Separation and Purification

Chromatographic techniques are fundamental for the separation and purification of ADPβS from synthesis mixtures, biological samples, or other nucleotides. These methods leverage differential interactions between the analyte, a stationary phase, and a mobile phase to achieve separation.

Chromatography has been employed in research involving nucleotides and their analogs, including the separation of ATPβS and its product ADPβS. This separation is crucial for assays that monitor the conversion of ATPβS to ADPβS by enzymes like kinases or ATPases. wikipedia.org Gel filtration chromatography has also been utilized in related studies, for instance, to determine the dissociation constant of enzyme forms, highlighting the utility of chromatographic methods in characterizing nucleotide-interacting systems. fishersci.ca

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used and powerful chromatographic technique in ADPβS research. Its high resolving power and sensitivity make it suitable for both analytical and preparative purposes.

HPLC is specifically mentioned for the detection and analysis of purine (B94841) metabolites, a class of compounds that includes ADPβS. guidetopharmacology.org This indicates that HPLC methods, likely employing appropriate stationary phases (e.g., reversed-phase or ion-exchange) and detection methods (e.g., UV detection at the adenine (B156593) absorbance maximum), are effective for separating ADPβS from other nucleotides and cellular components. Furthermore, HPLC is used to assess the purity of nucleotide analogs like ADPβS, ensuring the quality of the compound used in biochemical assays. nih.gov The application of HPLC allows for monitoring reaction progress in enzymatic assays by quantifying the production or consumption of ADPβS.

Spectroscopic Methods for ADPβS Structural Elucidation and Quantification

Spectroscopic methods provide valuable information regarding the structure and concentration of ADPβS.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P-NMR, has been used in studies involving thiosubstituted nucleotides like ATPβS, the substrate often converted to ADPβS. wikipedia.org Analysis of ³¹P-NMR spectra can provide insights into the phosphorylation state and the position of the sulfur substitution in these molecules.

Ultraviolet (UV) spectroscopy is commonly used for the quantification of nucleotides due to the absorbance of the adenine base in the UV region. ADPβS exhibits a characteristic maximum absorbance (λmax) at 259 nm with a molar extinction coefficient (ε) of 15.4 L mmol⁻¹ cm⁻¹ at pH 7.5. nih.gov This property allows for accurate determination of ADPβS concentration in solutions using UV-Vis spectrophotometers.

Mass Spectrometry Applications in ADPβS Research

Mass Spectrometry (MS) provides highly sensitive and specific detection and identification of molecules based on their mass-to-charge ratio. MS is a powerful tool in ADPβS research, often coupled with chromatographic techniques.

Frontal Affinity Chromatography coupled with Mass Spectrometry (FAC-MS) has been used to characterize the interactions of ligands, including nucleotide derivatives, with G protein-coupled receptors (GPCRs). uni.lu This hyphenated technique can be applied to study the binding of ADPβS to purinergic receptors, providing data on binding affinities. Electrospray ionization mass spectrometry (ESI-MS) has been employed to determine the molecular weight of purified recombinant enzymes involved in nucleotide metabolism, which is relevant for understanding the proteins that interact with ADPβS. fishersci.ca Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has also been applied in the analysis of compounds that interact with P2Y receptors, a class of receptors that are targets for ADPβS. guidetopharmacology.org While not directly showing ADPβS analysis, it demonstrates the applicability of LC-MS/MS in related purinergic signaling research.

Development of High-Throughput Screening Assays for ADPβS Activity

High-Throughput Screening (HTS) assays are essential for identifying modulators of enzymes or receptors that interact with ADPβS. Several assay formats have been developed to detect the production or activity of ADPβS.

Assays that detect ADP as a common product of kinases and ATPases can be adapted to detect ADPβS when ATPβS is used as a substrate. wikipedia.org, fishersci.ca, wikipedia.org These assays provide a universal means for activity-based screening of enzymes in these families. One approach involves using dithio reagents that react selectively with ADPβS but not with ATPβS. wikipedia.org, wikipedia.org Thiol detection can be performed using reagents like Ellman's reagent (DTNB) in absorbance mode or fluorescent dithio reagents like DSSA in fluorescence mode. wikipedia.org, wikipedia.org

Another strategy involves coupled enzyme systems. For instance, luciferase-based assays, which measure ATP depletion, can be modified or used in conjunction with systems that produce or consume ADPβS. fishersci.ca The suitability of such assays for HTS is often evaluated by parameters like the Z' value. An average Z' value of 0.54 has been reported for a fluorescence-based dithio-coupled assay, suggesting its appropriateness for HTS. wikipedia.org, wikipedia.org

These HTS assays enable the rapid screening of large compound libraries to identify potential inhibitors or activators of ADPβS-interacting proteins, facilitating drug discovery efforts.

Here is a summary of HTS assay types for ADPβS activity:

Assay TypeDetection MethodKey Reagents/PrinciplesSuitability for HTS (Z' value)
Dithio-Coupled AssayAbsorbanceEllman's Reagent (DTNB), Selective reaction with ADPβSNot explicitly stated for DTNB
Dithio-Coupled AssayFluorescenceFluorescent dithio reagent (DSSA), Selective reaction with ADPβS0.54 wikipedia.org, wikipedia.org
Coupled Enzyme SystemLuminescence (e.g., Luciferase)ATP depletion/production linked to ADPβSApplicable, details vary fishersci.ca

Imaging Techniques for ADPβS Localization and Distribution in Non-Human Systems

Imaging techniques are valuable for visualizing the localization and distribution of ADPβS or its effects in biological systems, particularly in non-human models.

Studies have investigated the effects of ADPβS in non-human systems, such as the rabbit retina, where ADPβS was shown to evoke microglia activation in vivo. amdb.online While the specific imaging techniques used for visualizing ADPβS localization or distribution in this study are not detailed in the provided information, such research often employs techniques like fluorescence microscopy, confocal microscopy, or PET imaging with labeled analogs to track the compound or its effects within tissues and cells. The use of [³⁵S]ADPβS, a radiolabeled form of ADPβS, could potentially be coupled with autoradiography or other radioisotope imaging techniques to study its distribution in non-human tissues. wikipedia.org, nih.gov

Further research utilizing advanced imaging modalities would provide more detailed insights into the spatial and temporal dynamics of ADPβS in various non-human biological contexts.

Adpbetas in Integrative Biological Systems Research Non Human Focus

Adpbetas' Role in Specific Biological Pathways (e.g., purinergic signaling, inflammation, metabolism)

ADP-beta-S acts as an agonist for P2Y receptors, which are a class of G protein-coupled receptors activated by extracellular nucleotides like ADP. sigmaaldrich.commedchemexpress.commedchemexpress.com Studies in non-human systems have extensively used ADP-beta-S to probe the functions of these receptors in various physiological and pathological contexts.

In the context of purinergic signaling, ADP-beta-S has been shown to induce responses mediated by P2Y receptors, including calcium signaling and cell proliferation. For instance, studies on bovine choroidal endothelial cells (BCEC) and bovine retinal endothelial cells (BREC) demonstrated that ADP-beta-S stimulated cell growth, with a higher fold stimulation observed compared to ADP. nih.gov This proliferative effect in BCEC was found to be mediated by the P2Y1 receptor, as specific antagonists for P2Y1 blocked ADP-induced signaling and proliferation, while antagonists for P2Y12 or P2Y13 had no effect. nih.gov Intravitreal administration of ADP also expanded the neovascular area in a mouse model of choroidal neovascularization, highlighting the in vivo relevance of ADP-mediated purinergic signaling in this context. nih.gov

ADP-beta-S is also recognized as an activator for the P2Y12 receptor. medchemexpress.com Activation of P2Y12 by ADP-beta-S in microglial cells has been shown to upregulate the production of pro-inflammatory cytokines such as IL-1β and IL-6. medchemexpress.com This process involves the phosphorylation and nuclear translocation of NF-κB and enhances the activation of the NLRP3 inflammasome, indicating a role for ADP-beta-S, via P2Y12, in mediating inflammatory responses in the central nervous system in non-human models. medchemexpress.com Furthermore, studies in animal models of inflammatory conditions, such as experimental autoimmune encephalomyelitis (EAE), have investigated the role of P2Y12 in immune cell function, suggesting that P2Y12 deficiency can influence T cell differentiation and potentially alleviate symptoms. mdpi.com

While the direct metabolic effects of ADP-beta-S are often studied in the context of its role as a substrate or inhibitor for AMP-dependent enzyme systems sigmaaldrich.com, research on ADP and purinergic signaling in general in animal models provides insights into potential metabolic connections. For example, the metabolism of circulating ADP in the bloodstream of mice is mediated by enzymes like soluble adenylate kinase-1 (AK1) and NTPDase1/CD39. nih.govresearchgate.net Studies using AK1-deficient mice have shown the significant contribution of AK1 to ADP metabolism, converting ADP to ATP and AMP. nih.govresearchgate.net While these studies focus on native ADP, the use of a stable analog like ADP-beta-S can help dissect the role of receptor-mediated effects from metabolic conversion in influencing cellular and systemic metabolism in animal models. Purinergic signaling, including that involving ADP, has also been implicated in the regulation of energy homeostasis and food intake in animal models, particularly within hypothalamic circuits. frontiersin.org

Here is a table summarizing some research findings related to ADP-beta-S and ADP in specific biological pathways in non-human systems:

Compound/AnalogBiological Pathway/ProcessNon-Human System/ModelObserved EffectKey Receptor/Enzyme InvolvedSource
ADP-beta-SCell Proliferation (Angiogenesis)Bovine Endothelial CellsStimulated cell growth (higher than ADP)P2Y1 nih.gov
ADP-beta-SInflammationMicroglial CellsUpregulated IL-1β and IL-6 production, activated NLRP3 inflammasomeP2Y12 medchemexpress.com
ADPAngiogenesisMouse Choroidal NeovascularizationExpanded neovascular areaNot specified (Purinergic) nih.gov
ADPMetabolismMurine BloodstreamMetabolized by AK1 and NTPDase1/CD39AK1, NTPDase1/CD39 nih.govresearchgate.net
ADPFood Intake RegulationRat HypothalamusInvolved in regulation, potentially via P2Y1 receptor-mediated NO productionP2Y1 frontiersin.org

Interplay of this compound with the Microbiome in Animal Models

The interplay between purinergic signaling, including the actions of ADP and its analogs like ADP-beta-S, and the microbiome in animal models is an emerging area of research. While direct studies specifically detailing the interaction of ADP-beta-S with the microbiome in animal models are limited in the provided search results, broader research on the gut microbiome's influence on ADP-triggered processes and the presence of ADP-ribosyltransferases in the microbiome suggests potential connections.

The commensal microbiota has been shown to influence ADP-triggered platelet activation in mouse models. In germ-free (GF) mice, ADP-induced activation of integrin αIIbβ3, a key step in platelet aggregation, was impaired compared to conventionally raised (CONV-R) mice. mdpi.com This suggests that the microbiome can affect host responses to ADP. While this study focuses on native ADP, it provides a framework for understanding how microbial factors might modulate the effects of ADP analogs like ADP-beta-S on host systems.

Furthermore, ADP-ribosyltransferases (ADPRTs) are enzymes that catalyze the transfer of ADP-ribose units to target proteins. These enzymes are not only found in host cells but are also prevalent in the human gut microbiome, often associated with bacteriophage elements. nih.gov Studies on bacterial ADPRTs in species like Bacteroides have shown they can be secreted as active enzymes and modify host proteins, such as non-muscle myosin II. nih.gov Although this involves ADP-ribose rather than intact ADP or ADP-beta-S, it highlights the capacity of the microbiome to produce and utilize ADP-related molecules that can interact with host systems. Future research could explore whether ADP-beta-S interacts with microbial ADPRTs or if microbial metabolites influence the efficacy or metabolism of ADP-beta-S in animal models.

Cross-Species Comparative Studies of this compound Effects

Cross-species comparative studies specifically focused on the effects of ADP-beta-S are not extensively detailed in the provided search results. However, research utilizing ADP-beta-S and studying purinergic signaling in various animal models contributes to a broader understanding of the conservation and variation of these pathways across species.

Studies using ADP-beta-S in bovine endothelial cells nih.gov and in mouse models nih.gov to investigate angiogenesis provide comparative data on the effects of this analog in different species. Similarly, research on the role of P2Y12, activated by ADP-beta-S, in inflammatory responses has been conducted in microglial cells, which are present in the central nervous systems of various vertebrates. medchemexpress.commdpi.com Comparing the responses observed in these different species can help identify conserved mechanisms of purinergic signaling and inflammation, as well as potential species-specific differences that might be relevant for translational research.

More broadly, comparative reviews of genetic insights into conditions like cardiomyopathies across human and non-human animals highlight the value of using animal models to understand complex biological processes that involve signaling pathways, including those potentially influenced by nucleotides like ADP. nih.govresearchgate.net While these reviews may not directly mention ADP-beta-S, they underscore the rationale behind using animal models to study mechanisms relevant to human health, where ADP-beta-S can serve as a tool to investigate specific aspects of purinergic signaling. The use of ADP-beta-S in studies across different animal species allows researchers to compare findings and extrapolate potential effects to other organisms, including humans, while acknowledging species-specific physiological differences.

Systems Biology Approaches to this compound Research

Systems biology approaches are increasingly being applied to understand the complexity of biological systems, including purinergic signaling networks where compounds like ADP-beta-S play a role. These approaches involve integrating data from various levels of biological organization, such as molecular interactions, cellular responses, and physiological outcomes, to create computational models that can simulate and predict system behavior.

In the context of purinergic signaling, systems biology approaches have been used to model platelet activation, a process significantly influenced by ADP acting on P2Y1 and P2Y12 receptors. nih.gov These models can incorporate the kinetics of receptor binding, downstream signaling cascades (e.g., calcium mobilization, phosphoinositide metabolism), and the interplay between different signaling modules. nih.gov While the provided search results specifically mention modeling the effects of native ADP on P2Y1 activation and platelet calcium signaling nih.gov, these same modeling frameworks can be adapted to study the effects of stable analogs like ADP-beta-S by incorporating its specific binding characteristics and metabolic stability compared to ADP.

Future Directions and Unanswered Questions in Adpbetas Research

Emerging Research Paradigms and Technological Advancements

Future research into Adpbetas and its interactions within the purinergic system is poised to benefit significantly from advancements in research paradigms and technologies. Techniques offering higher resolution and throughput are becoming increasingly important for dissecting the complex cellular and molecular events influenced by purinergic signaling.

Single-cell RNA sequencing, for instance, represents an emerging paradigm that can provide detailed insights into the transcriptional heterogeneity of cell populations, such as microglia and astrocytes, which are known to be modulated by purinergic signals including those involving this compound-sensitive receptors. frontiersin.org This can help to clarify the diverse roles of these cells in different physiological and pathological contexts.

Technological advancements in biosensing are also opening new avenues. The development of in vivo optical nanosensors and wearable biosensors offers the potential for real-time monitoring of extracellular nucleotides like ATP, which are intricately linked to ADP and this compound signaling. researchgate.net Such tools could provide dynamic data on purinergic tone in living systems, offering a more nuanced understanding of its fluctuations in health and disease. The integration of artificial intelligence (AI) and machine learning (ML) algorithms is also anticipated to enhance the processing and predictive analysis of the large and complex datasets generated by these advanced technologies. researchgate.net

Beyond novel sensing methods, established techniques like molecular biology and immunohistochemistry continue to be crucial for investigating the expression, localization, and function of purinergic receptors and associated signaling molecules. nih.govresearchgate.net Advanced microscopy techniques, such as two-photon laser scanning microscopy, are valuable for visualizing cellular interactions and calcium signaling dynamics influenced by purinergic agonists like this compound in complex tissues like the brain. scispace.com These combined technological approaches are essential for unraveling the intricate mechanisms of this compound-mediated effects.

Identification of Novel Therapeutic Avenues (Preclinical, mechanistic)

Preclinical and mechanistic studies utilizing this compound have been instrumental in identifying potential therapeutic avenues by illuminating the roles of P2Y receptors in various disease states. The interaction of this compound with P2Y1, P2Y12, and P2Y13 receptors has highlighted their involvement in processes relevant to inflammation, pain, and neurological disorders.

Mechanistic studies have shown that this compound can induce the release of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α, from cultured dorsal horn microglia, mediated through P2Y12 and P2Y13 receptors. frontiersin.orgbmj.comdovepress.comnih.govmdpi.comtandfonline.comuni-heidelberg.de This finding suggests that targeting these receptors could be a strategy for modulating neuroinflammation, which is implicated in conditions such as pain and epilepsy. frontiersin.orgdovepress.comnih.govmdpi.comtandfonline.comuni-heidelberg.dedntb.gov.uaresearchgate.netfrontiersin.org Research indicates that modulating purinergic signaling, particularly via P2Y1 and P2X7 receptors, shows potential anticonvulsive and antiepileptic effects in preclinical models. dovepress.comnih.govtandfonline.com

Furthermore, this compound has been used to investigate the role of P2Y receptors in vascular responses. Studies have indicated that this compound can induce endothelium-dependent membrane hyperpolarizations in vascular smooth muscle, mediated by endothelial P2Y1 receptors and the release of endothelium-derived hyperpolarizing factor (EDHF). lu.se The involvement of P2Y1 and P2Y12 receptors in thrombosis is also a significant area of preclinical investigation, with studies exploring the potential of P2Y1 antagonists as antithrombotic agents. science.govnih.gov

The purinergic system, including receptors sensitive to this compound, is also being investigated for its potential role in neurodegenerative diseases mdpi.commdpi.com, although the precise mechanisms and therapeutic implications are still under investigation. Preclinical research continues to leverage this compound as a tool to dissect these complex signaling pathways and identify promising targets for future drug development. nih.govresearchgate.netscispace.comlu.semdpi.comresearchgate.net

Challenges and Opportunities in this compound Research

Research involving this compound and the broader purinergic system faces several challenges and presents numerous opportunities for future exploration. One significant challenge lies in the inherent complexity of the purinergic signaling network, which involves multiple subtypes of P2X and P2Y receptors with diverse expression patterns and functions across different cell types and tissues. researchgate.net Understanding the specific roles and interactions of these receptors, particularly those activated by ADP and its analogs, remains an ongoing effort.

The heterogeneity of glial cell activation, particularly microglia and astrocytes, in various disease states adds another layer of complexity. nih.govmdpi.com Since this compound is known to modulate the function of these cells, further research is needed to fully understand how their diverse activation states influence purinergic signaling and downstream effects. There is also a continued need for more detailed mechanistic understanding of how this compound interacts with its target receptors at the molecular level and how these interactions translate into physiological and pathological outcomes. nih.govbmj.comsoton.ac.uk

Despite these challenges, the field offers significant opportunities. The expanding recognition of the widespread involvement of purinergic signaling in numerous physiological and pathophysiological processes highlights the potential for targeting specific P2 receptors for therapeutic benefit. researchgate.net Opportunities exist in developing more selective ligands for the various P2Y receptor subtypes, which could allow for more precise modulation of purinergic signaling and reduce off-target effects.

Leveraging advanced technologies, as discussed earlier, presents a major opportunity to overcome existing challenges by providing unprecedented insights into the dynamics and intricacies of purinergic signaling. frontiersin.orgresearchgate.netscispace.com Further exploring the roles of this compound-sensitive receptors in a wider range of pathologies and investigating their potential as biomarkers also represent promising avenues.

Ethical Considerations in Preclinical this compound Investigations

Preclinical research involving this compound, particularly studies conducted in animal models, is subject to ethical considerations that guide the responsible and humane conduct of scientific investigation. Ethical approval processes are a critical component of such research, ensuring that studies are designed to minimize harm to animals and that the potential benefits of the research outweigh any potential risks. nih.govresearchgate.netunipa.it

A core ethical principle in preclinical investigations is the commitment to minimizing the number of animals used while still obtaining statistically significant and scientifically valid data. unipa.it Researchers are encouraged to employ alternative methods whenever possible and to refine experimental procedures to reduce animal suffering.

Q & A

Q. How can this compound research contribute to broader scientific knowledge despite niche applications?

  • Methodological Answer : Frame findings within cross-disciplinary contexts. For example, if this compound modulates a signaling pathway, explore implications for related diseases or drug development. Publish in open-access journals and present at conferences to foster collaborations. Use platforms like Zenodo to share datasets, enabling meta-analyses by other researchers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.